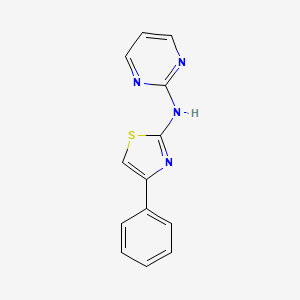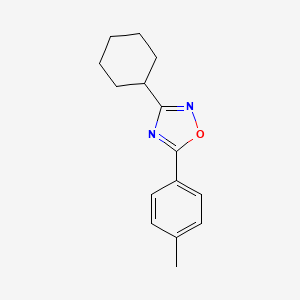
N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine, also known as PTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the medical and pharmaceutical industries. PTA is a heterocyclic compound that contains both pyrimidine and thiazole rings, making it a versatile molecule with unique properties.
Wirkmechanismus
The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine is complex and not fully understood. Studies have shown that N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine can interact with various enzymes and proteins in the body, including DNA topoisomerases and histone deacetylases. These interactions can lead to the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine has been shown to have a variety of biochemical and physiological effects on the body. Studies have shown that N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine can inhibit the growth of cancer cells, reduce inflammation, and have antimicrobial properties. Additionally, N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine has been shown to have antioxidant properties, which may help to reduce oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine in lab experiments is its versatility. N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine can be used in a variety of assays, including cell viability assays and enzyme inhibition assays. Additionally, N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine has a low toxicity profile, making it a safe compound to work with in the laboratory.
One limitation of using N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine in lab experiments is its solubility. N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine has low solubility in water, which can make it difficult to work with in certain assays. Additionally, N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine can be expensive to synthesize, which may limit its use in certain research projects.
Zukünftige Richtungen
There are numerous future directions for research involving N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine. One area of research could focus on the development of new anticancer therapies based on N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine. Additionally, research could focus on the development of new antibiotics based on N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine's antimicrobial properties. Finally, research could focus on the development of new methods for synthesizing N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine that are more cost-effective and environmentally friendly.
Synthesemethoden
The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine can be achieved through a variety of methods, including the reaction of 2-aminopyrimidine with 4-bromoacetophenone, followed by cyclization with thiourea. Another method involves the reaction of 2-aminopyrimidine with 4-bromobenzaldehyde, followed by cyclization with thiourea. These methods have been optimized to achieve high yields of N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine with minimal impurities.
Wissenschaftliche Forschungsanwendungen
N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine has been the subject of numerous scientific studies due to its potential applications in the medical and pharmaceutical industries. One area of research has focused on the use of N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine as an anticancer agent. Studies have shown that N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and proteins. Additionally, N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
4-phenyl-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c1-2-5-10(6-3-1)11-9-18-13(16-11)17-12-14-7-4-8-15-12/h1-9H,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLLSOIFCVZTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-N-(pyrimidin-2-yl)thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-[(3R)-3-pyrrolidinyl]benzamide dihydrochloride](/img/structure/B5688449.png)


![N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5688469.png)
![N-({1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5688472.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688483.png)
![1-(cyclopropylcarbonyl)-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5688491.png)
![4-(1-{1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}ethyl)morpholine](/img/structure/B5688498.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(dimethylamino)-N-methyl-2-(2-methylphenyl)acetamide](/img/structure/B5688507.png)

![5-tert-butyl-4-[(1-oxophthalazin-2(1H)-yl)methyl]-2-furamide](/img/structure/B5688526.png)
![1,3-dimethyl-N-(2,2,2-trifluoro-1-pyridin-3-ylethyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5688532.png)
![5-(dimethylamino)-2-[2-(2-methoxy-4-methylphenoxy)ethyl]pyridazin-3(2H)-one](/img/structure/B5688535.png)
![3-{1-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]piperidin-4-yl}-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5688536.png)